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Compound of Interest

Compound Name: 6-Amino-2-chlorobenzothiazole

Cat. No.: B112346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Amino-2-chlorobenzothiazole, a molecule of interest in medicinal

chemistry and materials science. This document presents a compilation of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-Amino-2-chlorobenzothiazole.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.142-7.769 Multiplet 3H Aromatic-H

4.221 Singlet 2H -NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
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Specific chemical shift data for 6-Amino-2-chlorobenzothiazole is not readily available in the

public domain. General expected ranges for aromatic and heteroaromatic carbons are between

110-160 ppm.

Table 3: IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

3454.74 Strong N-H Stretch (Amino Group)

3088.36 Medium Aromatic C-H Stretch

1632.51 Strong C=N Stretch (Thiazole Ring)

1444.86 Medium C-N Stretch

1274.83 Medium C-S Stretch

889.62 Medium Aromatic C-H Bending

815.14 Medium Aromatic C-H Bending

761.66 Medium C-Cl Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

184 100 [M]⁺

186 ~33 [M+2]⁺ (presence of ³⁷Cl)

157 ~20 [M-HCN]⁺

149 ~15 [M-Cl]⁺

125 ~10 [C₅H₃N₂S]⁺

Ionization Method: Electron Ionization (EI)
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 6-Amino-2-chlorobenzothiazole.

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

Sample Preparation:

Approximately 10-20 mg of 6-Amino-2-chlorobenzothiazole was dissolved in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Solvent: DMSO-d₆
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Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the

resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the

residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 6-Amino-2-chlorobenzothiazole.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 6-Amino-2-chlorobenzothiazole was finely ground with 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

The homogenous mixture was transferred to a pellet press and compressed under high

pressure to form a transparent pellet.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

A background spectrum of a pure KBr pellet was recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 6-Amino-2-
chlorobenzothiazole.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas

chromatograph.

Ionization Method: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500

amu.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound such as 6-Amino-2-chlorobenzothiazole.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-2-
chlorobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-
amino-2-chlorobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b112346?utm_src=pdf-body-img
https://www.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-amino-2-chlorobenzothiazole
https://www.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-amino-2-chlorobenzothiazole
https://www.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-amino-2-chlorobenzothiazole
https://www.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-amino-2-chlorobenzothiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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